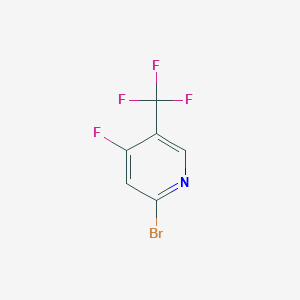

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine

説明

“2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Synthesis Analysis

The synthesis of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Molecular Structure Analysis

The molecular formula of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is C6H3BrF3N . The molecular weight is 225.99 . The SMILES string is FC(F)(F)c1ccnc(Br)c1 .Chemical Reactions Analysis

“2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” is used as a reactant in the preparation of aminopyridines through amination reactions . It is also used for the preparation of pesticides with a trufluoromethyl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” include a refractive index of n20/D 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .科学的研究の応用

Spectroscopic and Antimicrobial Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This compound's geometric structure was studied using density functional theory (DFT), and its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties were analyzed. Additionally, the molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were investigated (Vural & Kara, 2017).

Catalytic Applications in Organic Synthesis : In a study on the catalytic efficiencies of palladium(0) and copper(I) complexes, 2-bromo-4-(trifluoromethyl)pyridine and its derivatives were used in the amination of adamantane-containing amines. This research highlights the use of these compounds in the preparation of N-pyridyl derivatives, demonstrating their role in advancing synthetic chemistry (Lyakhovich et al., 2019).

Functionalization in Organic Chemistry : Research on the deprotonative functionalization of pyridine derivatives with aldehydes highlights the significance of 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine in creating new chemical compounds. This study presents the use of these pyridine derivatives under ambient conditions, showcasing their versatility in chemical reactions (Shigeno et al., 2019).

Synthesis of Bioactive Compounds : A study focused on synthesizing 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds, demonstrates the role of related pyridine derivatives in pharmaceutical research (Wang et al., 2016).

Preparation of Trifluoromethyl-substituted Pyridines : Research on the displacement of iodine by (trifluoromethyl)copper for the preparation of trifluoromethyl-substituted pyridines, including 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine, highlights its utility in the synthesis of specialized chemical compounds (Cottet & Schlosser, 2002).

Radiofluorination in Pyridine N-oxides : A study on the radiofluorination of pyridine N-oxides, including compounds related to 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine, offers insights into their potential applications in pharmaceuticals and radiopharmaceuticals. This research demonstrates the feasibility of direct fluorination to produce meta fluorinated pyridines (Brugarolas et al., 2016).

Safety And Hazards

将来の方向性

The major use of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of “2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine” will be discovered in the future .

特性

IUPAC Name |

2-bromo-4-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXXMLKWJZGMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

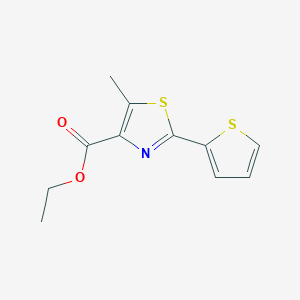

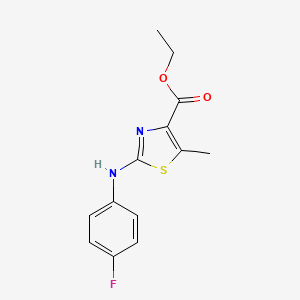

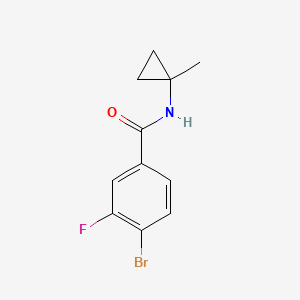

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1411978.png)

![Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411987.png)

![1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411994.png)

![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)

![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)